4-(3,4-Difluorophenyl)azetidin-2-one
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Overview
Description
4-(3,4-Difluorophenyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a difluorophenyl group attached to the azetidinone ring. Azetidinones are known for their significant biological and pharmacological properties, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)azetidin-2-one typically involves the reaction of 3,4-difluoroaniline with chloroacetyl chloride, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3,4-Difluorophenyl)azetidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Difluorophenyl)azetidin-2-one
- 4-(Trifluoromethyl)azetidin-2-one
- 3-(4’-Substitutedphenylthio)-azetidin-2-ones
Uniqueness
4-(3,4-Difluorophenyl)azetidin-2-one is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-6-2-1-5(3-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
ZNILBMZLBVEOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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